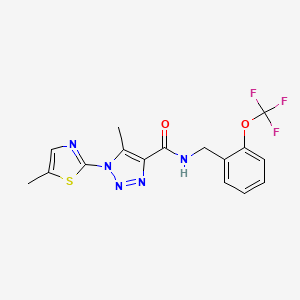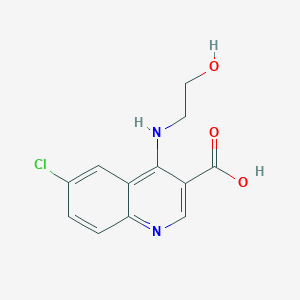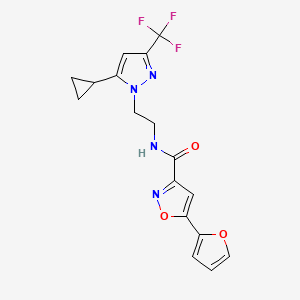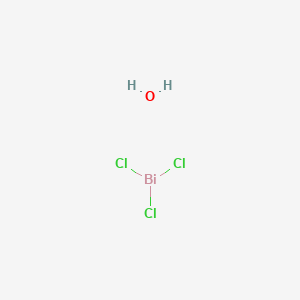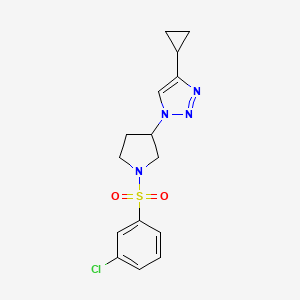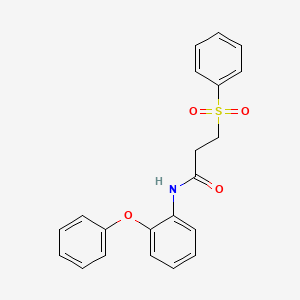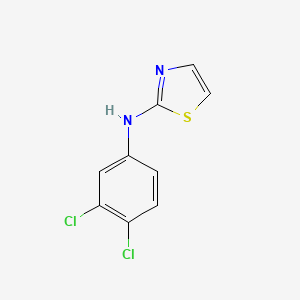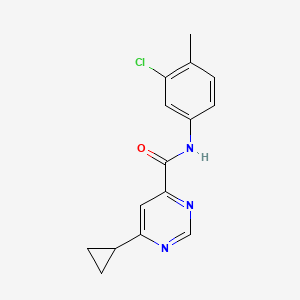
N-(3-Chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide, also known as CCP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CCP belongs to the class of pyrimidine derivatives and has been found to possess a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(3-Chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide is not fully understood. However, it has been proposed that this compound exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of the proteasome, a cellular complex that is involved in the degradation of proteins. This inhibition leads to the accumulation of proteins that are toxic to cancer cells, resulting in their death. This compound has also been shown to inhibit the activity of certain kinases that are involved in signaling pathways that promote cancer cell growth.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines, which are molecules that play a role in inflammation. Additionally, this compound has been shown to inhibit the replication of herpes simplex virus type 1 and type 2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-Chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide in lab experiments is its potent biological activity. This makes it a useful tool for studying the mechanisms of cancer cell growth and inflammation. Additionally, this compound has been shown to have low toxicity, making it a relatively safe compound to work with. However, one limitation of using this compound in lab experiments is its cost. This compound is a relatively expensive compound to synthesize, which may limit its use in certain research settings.
Direcciones Futuras
There are several future directions for research on N-(3-Chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanisms of action of this compound and to identify its molecular targets. Finally, there is a need for the development of more cost-effective synthesis methods for this compound, which would make it more accessible for use in research.
Métodos De Síntesis
The synthesis of N-(3-Chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide involves the reaction of 3-chloro-4-methylbenzoic acid with cyclopropylamine to form the corresponding amide. This amide is then reacted with 2,4,6-trichloropyrimidine in the presence of a base such as potassium carbonate to yield this compound. The synthesis of this compound has been optimized to obtain high yields and purity.
Aplicaciones Científicas De Investigación
N-(3-Chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. It has also been found to have potent anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound has been shown to have antiviral activity against herpes simplex virus type 1 and type 2.
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c1-9-2-5-11(6-12(9)16)19-15(20)14-7-13(10-3-4-10)17-8-18-14/h2,5-8,10H,3-4H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXVJHSIYBYBRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NC=NC(=C2)C3CC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2998957.png)
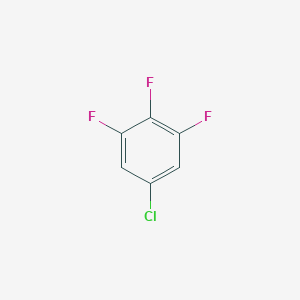
![N-(4-chlorophenyl)-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-pyrrolidinecarboxamide](/img/structure/B2998959.png)
![Ethyl 3-(4-chlorophenyl)-5-[(4-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2998960.png)
![8-(Cyclopropylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2998962.png)
![2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one](/img/structure/B2998963.png)
![1-(4-Tert-butylbenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2998967.png)
